molecular formula C34H28P2 B13728152 (S,S)-1-Naphthyl-DIPAMP

(S,S)-1-Naphthyl-DIPAMP

Cat. No.: B13728152
M. Wt: 498.5 g/mol
InChI Key: AJLHFWYWUUCAAX-UHFFFAOYSA-N
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Description

(S,S)-1-Naphthyl-DIPAMP is a chiral phosphine ligand used in asymmetric synthesis, particularly in catalytic hydrogenation reactions. This compound is known for its ability to induce high enantioselectivity in various chemical transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-1-Naphthyl-DIPAMP typically involves the reaction of 1-naphthylamine with a chiral phosphine precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high efficiency and yield. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S,S)-1-Naphthyl-DIPAMP undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, particularly in catalytic hydrogenation.

    Substitution: The ligand can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or rhodium, is typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Enantiomerically pure hydrogenated products.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

(S,S)-1-Naphthyl-DIPAMP has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.

    Biology: Employed in the synthesis of chiral drugs and bioactive molecules.

    Medicine: Utilized in the development of pharmaceuticals with high enantioselectivity.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S,S)-1-Naphthyl-DIPAMP involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex facilitates the transfer of chirality to the substrate during the catalytic reaction, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-hydride intermediates.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-1-Naphthyl-DIPAMP
  • (S,S)-2-Naphthyl-DIPAMP
  • (R,R)-2-Naphthyl-DIPAMP

Uniqueness

(S,S)-1-Naphthyl-DIPAMP is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to its analogs, it offers superior performance in terms of yield and enantiomeric excess, making it a preferred choice for the synthesis of chiral compounds.

Properties

Molecular Formula

C34H28P2

Molecular Weight

498.5 g/mol

IUPAC Name

naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C34H28P2/c1-3-17-29(18-4-1)35(33-23-11-15-27-13-7-9-21-31(27)33)25-26-36(30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-24H,25-26H2

InChI Key

AJLHFWYWUUCAAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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